Tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a difluorophenyl group, and an azetidine ring. The presence of these functional groups imparts specific chemical properties and reactivity patterns to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the azetidine intermediate.
Addition of the Tert-butyl Group: The tert-butyl group is incorporated through an esterification reaction, where tert-butyl alcohol reacts with the carboxylic acid derivative of the azetidine compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can interact with aromatic residues in proteins, while the azetidine ring may form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate
- 7-(Tert-butyl)-3-(2,5-difluorophenyl)-6-(1-methyl-1H-1,2,4-triazol-5-yl)methoxy-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
Tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts specific chemical properties and reactivity patterns not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H17F2NO3 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
tert-butyl 3-(2,5-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)10-6-9(15)4-5-11(10)16/h4-6,19H,7-8H2,1-3H3 |
InChI Key |
HASJJFMGBQKZHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
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